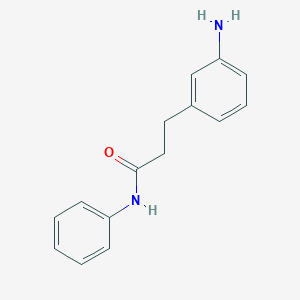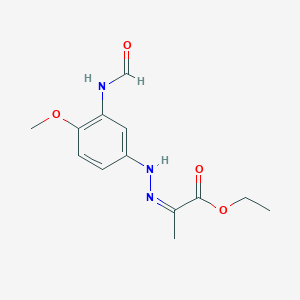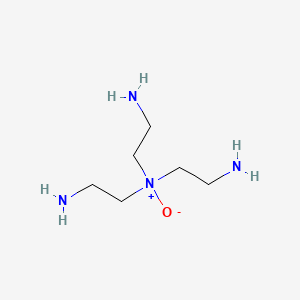
1-Oxide Trientine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxide Trientine, also known as triethylenetetramine 1-oxide, is an organic compound with the molecular formula C6H18N4O. It is a derivative of trientine, a well-known copper-chelating agent used primarily in the treatment of Wilson’s disease. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxide Trientine typically involves the oxidation of trientine. One common method is the reaction of trientine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 25-30°C to ensure optimal yield. The reaction can be represented as follows:
[ \text{C}6\text{H}{18}\text{N}_4 + \text{H}_2\text{O}_2 \rightarrow \text{C}6\text{H}{18}\text{N}_4\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade trientine and hydrogen peroxide. The reaction is conducted in large reactors with precise control over temperature and pH to ensure consistent product quality. The final product is purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxide Trientine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to trientine.
Substitution: The compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxides of trientine.
Reduction: Trientine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Oxide Trientine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in modulating metal ion concentrations in biological systems.
Medicine: Explored for its therapeutic potential in treating metal ion-related disorders.
Industry: Utilized in the development of metal ion sensors and catalysts.
Mécanisme D'action
The primary mechanism of action of 1-Oxide Trientine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as copper, zinc, and iron. This chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms in the molecule, effectively sequestering the metal ions and preventing their participation in harmful biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trientine: The parent compound, primarily used as a copper chelator.
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with comparable metal-binding capabilities.
Uniqueness
1-Oxide Trientine is unique due to the presence of the oxide group, which enhances its chelating ability and stability compared to its parent compound, trientine. This modification allows for more effective and selective binding of metal ions, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C6H18N4O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-amino-N,N-bis(2-aminoethyl)ethanamine oxide |
InChI |
InChI=1S/C6H18N4O/c7-1-4-10(11,5-2-8)6-3-9/h1-9H2 |
Clé InChI |
IJDRARSQBSPDQC-UHFFFAOYSA-N |
SMILES canonique |
C(C[N+](CCN)(CCN)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




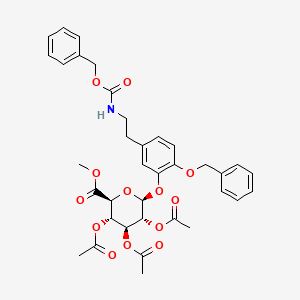
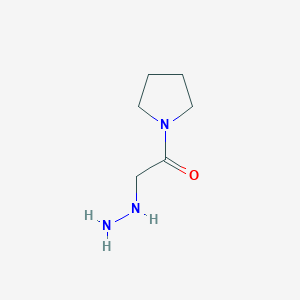

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)


![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
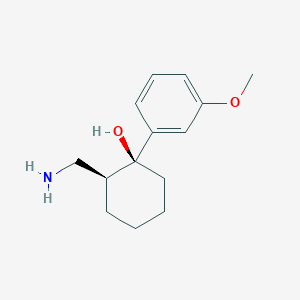
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
